molecular formula C13H16N4S B2687076 methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 1056157-56-2

methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B2687076
CAS No.: 1056157-56-2
M. Wt: 260.36
InChI Key: XPSXOJWALOITLV-SQFISAMPSA-N
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Description

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a pyrazine core substituted with a phenyl group at position 4 and a methyl N-cyanoimidothioate moiety. Its structure combines a bicyclic framework with functional groups that influence electronic, steric, and solubility properties.

Properties

IUPAC Name

methyl N-cyano-4-phenylpiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-18-13(15-11-14)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXOJWALOITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate (commonly referred to as MCTP) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H16N4S
  • CAS Number : 2764701
  • Molecular Weight : 256.36 g/mol

MCTP is characterized by a tetrahydropyridine structure that may influence its interaction with biological systems. The presence of the cyano and thiocarbamide groups suggests potential reactivity and biological activity.

Biological Activity Overview

Research into MCTP has highlighted several areas of biological activity, including:

  • Neuroprotective Effects : Preliminary studies suggest that MCTP may exhibit neuroprotective properties, potentially influencing pathways associated with neurodegenerative diseases. The structural similarities to other compounds known to affect dopaminergic systems warrant further exploration.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological contexts.
  • Enzyme Inhibition : There is potential for MCTP to act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Case Studies and Experimental Data

  • Neurodegeneration Models :
    • A study focusing on neurodegenerative changes in rat models has shown that compounds similar to MCTP can induce alterations in dopamine metabolism, which is critical for understanding Parkinson's disease mechanisms .
  • Antioxidant Studies :
    • Research indicates that related compounds can scavenge free radicals effectively, suggesting that MCTP may also possess similar antioxidant capabilities. This could be explored through assays measuring reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress.
  • Enzyme Activity Assays :
    • Initial enzyme inhibition assays have shown promising results, indicating that MCTP may inhibit certain enzymes involved in neurotransmitter metabolism. Further studies are needed to identify specific targets and the implications for therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC13H16N4S
Molecular Weight256.36 g/mol
Potential Biological ActivitiesNeuroprotection, Antioxidant, Enzyme Inhibition

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs: methyl 4-(6-chloro-2-pyridinyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate () and methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate ():

Property Target Compound (4-phenyl) 4-(6-Chloro-2-pyridinyl) Analog 4-Benzhydryl Analog
Molecular Formula C₁₃H₁₄N₄S (inferred) C₁₂H₁₄ClN₅S C₂₀H₂₂N₄S
Molecular Weight ~294 (estimated) 295.79 350.49
Density (g/cm³) N/A 1.34 (predicted) N/A
Boiling Point (°C) N/A 476.0 (predicted) N/A
Acidity (pKa) N/A 4.76 (predicted) N/A
Key Substituents 4-phenyl, N-cyano, methyl thioate 4-(6-chloro-pyridinyl), N-cyano, methyl thioate 4-benzhydryl, N-cyano, methyl thioate

Structural Insights :

  • The 4-(6-chloro-2-pyridinyl) analog () adds a chlorine atom and a pyridine ring, increasing polarity and electron-withdrawing effects, which may improve binding specificity .
  • The 4-benzhydryl analog () features a bulky diphenylmethyl group, significantly raising molecular weight and lipophilicity (logP), which could impact membrane permeability .

Structure-Activity Relationships (SAR)

  • Steric Effects : The benzhydryl group () may hinder interaction with compact enzyme active sites but enhance binding to larger hydrophobic pockets .
  • Solubility : The phenyl group in the target compound likely reduces water solubility compared to polar pyridinyl substituents, affecting bioavailability.

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